molecular formula C19H19ClN4O4 B12198059 6-chloro-7-methyl-2-{4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine-1-carbonyl}-4H-chromen-4-one

6-chloro-7-methyl-2-{4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine-1-carbonyl}-4H-chromen-4-one

Cat. No.: B12198059
M. Wt: 402.8 g/mol
InChI Key: MOVYIUZNYSWRQV-UHFFFAOYSA-N
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Description

6-chloro-7-methyl-2-{4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine-1-carbonyl}-4H-chromen-4-one is a complex organic compound that belongs to the class of chromenones. This compound is characterized by its unique structure, which includes a chromenone core, a piperazine ring, and an oxadiazole moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-methyl-2-{4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine-1-carbonyl}-4H-chromen-4-one typically involves multiple steps. One common approach is to start with the chromenone core, which can be synthesized through the condensation of salicylaldehyde with an appropriate diketone. The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the oxadiazole moiety via a cyclization reaction. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-methyl-2-{4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine-1-carbonyl}-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted chromenones.

Scientific Research Applications

6-chloro-7-methyl-2-{4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine-1-carbonyl}-4H-chromen-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-chloro-7-methyl-2-{4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine-1-carbonyl}-4H-chromen-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple targets, contributing to its diverse range of activities.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-7-methyl-4H-chromen-4-one: Lacks the piperazine and oxadiazole moieties, making it less versatile.

    7-methyl-2-{4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine-1-carbonyl}-4H-chromen-4-one: Similar structure but without the chlorine atom, which may affect its reactivity and biological activity.

    6-chloro-2-{4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine-1-carbonyl}-4H-chromen-4-one: Similar but lacks the methyl group at the 7-position, potentially altering its properties.

Uniqueness

The uniqueness of 6-chloro-7-methyl-2-{4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine-1-carbonyl}-4H-chromen-4-one lies in its combination of functional groups, which confer a wide range of chemical reactivity and biological activity

Biological Activity

6-Chloro-7-methyl-2-{4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine-1-carbonyl}-4H-chromen-4-one is a synthetic compound that belongs to the class of chromenones. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into key functional groups:

  • Chromone Core : The chromone structure is known for its various biological activities.
  • Chloro and Methyl Substituents : These groups may enhance the compound's reactivity and biological interactions.
  • Piperazine and Oxadiazole Moieties : These heterocycles are often associated with improved pharmacological profiles.

The biological activity of this compound is attributed to several mechanisms:

Biological Activity Overview

Activity Type Description References
AntibacterialExhibits activity against Gram-positive and Gram-negative bacteria; further studies needed for specific MIC values.
AnticancerPotential cytotoxic effects on cancer cell lines; specific IC50 values are yet to be determined.
Anti-inflammatoryMay inhibit pro-inflammatory enzymes and pathways; detailed mechanisms require further investigation.

Antimicrobial Activity

In a study examining various derivatives of oxadiazole compounds, it was found that certain structural modifications led to enhanced antibacterial activity against strains like E. coli and S. aureus. While specific data on this compound were not detailed, the trends observed suggest that similar modifications could yield potent derivatives .

Anticancer Research

Research on related chromenone compounds has shown promising results in inhibiting cancer cell proliferation. For instance, compounds with similar structures demonstrated significant cytotoxicity against breast cancer cell lines (e.g., MCF-7) with IC50 values ranging from 20–40 µM . This indicates that further exploration of 6-chloro-7-methyl derivatives could reveal comparable or enhanced anticancer properties.

Properties

Molecular Formula

C19H19ClN4O4

Molecular Weight

402.8 g/mol

IUPAC Name

6-chloro-7-methyl-2-[4-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]piperazine-1-carbonyl]chromen-4-one

InChI

InChI=1S/C19H19ClN4O4/c1-11-7-17-13(8-14(11)20)16(25)9-18(27-17)19(26)24-5-3-23(4-6-24)10-15-12(2)21-28-22-15/h7-9H,3-6,10H2,1-2H3

InChI Key

MOVYIUZNYSWRQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)N3CCN(CC3)CC4=NON=C4C

Origin of Product

United States

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